molecular formula C8H9FINO B12867687 5-Fluoro-2-iodo-4-methoxybenzylamine

5-Fluoro-2-iodo-4-methoxybenzylamine

Katalognummer: B12867687
Molekulargewicht: 281.07 g/mol
InChI-Schlüssel: JTQZEEHFEIMKJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-iodo-4-methoxybenzylamine is an organic compound with the molecular formula C8H9FINO It is a derivative of benzylamine, where the benzene ring is substituted with fluorine, iodine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-4-methoxybenzylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 5-fluoro-4-methoxybenzylamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-iodo-4-methoxybenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or halides. Conditions often involve the use of polar solvents and catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-iodo-4-methoxybenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-iodo-4-methoxybenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine, iodine, and methoxy groups can affect its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-iodo-4-methoxybenzonitrile: Similar in structure but with a nitrile group instead of an amine.

    5-Fluoro-2-methoxybenzonitrile: Lacks the iodine substitution but has a similar core structure.

Uniqueness

5-Fluoro-2-iodo-4-methoxybenzylamine is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and binding characteristics, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H9FINO

Molekulargewicht

281.07 g/mol

IUPAC-Name

(5-fluoro-2-iodo-4-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9FINO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,4,11H2,1H3

InChI-Schlüssel

JTQZEEHFEIMKJG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)I)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.